molecular formula C23H32O2 B12671891 17beta-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol CAS No. 85391-72-6

17beta-(Cyclopentyloxy)estra-1,3,5(10)-trien-3-ol

Katalognummer: B12671891
CAS-Nummer: 85391-72-6
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: WKZKZQHUIXPPDM-VROINQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 286-829-0, also known by its chemical name 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound has the molecular formula C23H32O2 and is recognized for its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the cyclopentyloxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis.

Wissenschaftliche Forschungsanwendungen

17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol involves its interaction with specific molecular targets in biological systems. The compound binds to receptors and modulates their activity, leading to various physiological effects. The pathways involved in its action include hormone signaling and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol include other estrogens and estrogen derivatives such as estradiol, estrone, and estriol. These compounds share a similar core structure but differ in their functional groups and specific properties.

Uniqueness

What sets 17β-(cyclopentyloxy)estra-1,3,5(10)-trien-3-ol apart is its unique cyclopentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are desired.

Eigenschaften

CAS-Nummer

85391-72-6

Molekularformel

C23H32O2

Molekulargewicht

340.5 g/mol

IUPAC-Name

(8R,9S,13S,14S,17S)-17-cyclopentyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H32O2/c1-23-13-12-19-18-9-7-16(24)14-15(18)6-8-20(19)21(23)10-11-22(23)25-17-4-2-3-5-17/h7,9,14,17,19-22,24H,2-6,8,10-13H2,1H3/t19-,20-,21+,22+,23+/m1/s1

InChI-Schlüssel

WKZKZQHUIXPPDM-VROINQGHSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCC4)CCC5=C3C=CC(=C5)O

Kanonische SMILES

CC12CCC3C(C1CCC2OC4CCCC4)CCC5=C3C=CC(=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.